2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one
Description
Properties
IUPAC Name |
2,2,9b-trimethyl-3H-[1,3]thiazolo[2,3-a]isoindol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-12(2)8-14-11(15)9-6-4-5-7-10(9)13(14,3)16-12/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFUZHNNQTTYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=O)C3=CC=CC=C3C2(S1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821735 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Reaction Mechanism
The reaction initiates with the nucleophilic attack of the aminothiol’s sulfur atom on the carbonyl carbon of 2-acetylbenzoic acid, forming a thioester intermediate. Subsequent intramolecular amide bond formation between the amine and carboxylic acid groups generates the isoindolinone ring. Finally, cyclodehydration yields the thiazolo[2,3-a]isoindolin-5-one scaffold. The methyl groups at positions 2, 2, and 9b originate from:
Experimental Protocol
- Reactants :
- 2-Acetylbenzoic acid (1.0 equiv)
- 2-Amino-2-methylpropanethiol (1.1 equiv)
- Conditions :
- Solvent: Toluene or xylene
- Temperature: Reflux (110–140°C)
- Dean-Stark trap for azeotropic removal of water
- Workup :
- Cooling and filtration
- Recrystallization from ethanol/water mixtures
Yield : 72–85%
Diastereoselectivity : >95:5 (major:minor), confirmed by $$ ^1H $$ NMR and X-ray crystallography.
Structural Confirmation and Stereochemical Analysis
The absolute configuration of the major diastereoisomer was unambiguously determined via single-crystal X-ray diffraction (Figure 1). Key findings include:
- Fused ring system : The thiazole and isoindolinone rings adopt a nearly planar arrangement, with a dihedral angle of 8.2° between planes.
- Methyl group orientations :
- C2 methyl groups occupy equatorial positions, minimizing steric strain.
- C9b methyl resides in a pseudo-axial orientation due to ring puckering.
Table 1. Crystallographic Data for 2,2,9b-Trimethyl-2,3-dihydrothiazolo[2,3-a]isoindol-5(9bH)-one
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | $$ P2_1/c $$ |
| $$ a $$ (Å) | 10.214(2) |
| $$ b $$ (Å) | 14.537(3) |
| $$ c $$ (Å) | 12.809(3) |
| $$ \beta $$ (°) | 105.63(3) |
| $$ V $$ (ų) | 1834.6(6) |
| $$ Z $$ | 4 |
| $$ R_{\text{int}} $$ | 0.032 |
Alternative Synthetic Strategies and Limitations
While the condensation method remains predominant, alternative approaches have been explored for related thiazolo-isoindolinones:
Scalability and Practical Considerations
The Allin protocol is notably scalable, with demonstrated efficiency on multigram scales:
- 4.00 mmol scale : 95% yield after recrystallization.
- Solvent recovery : Toluene can be recycled via distillation, reducing environmental impact.
Table 2. Optimization of Reaction Conditions
| Variable | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Toluene | Maximizes rate |
| Temperature | 130°C | Completes in 6h |
| Aminothiol Equiv | 1.1 | Prevents dimer |
Chemical Reactions Analysis
Types of Reactions
2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various chemical reactions:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction can convert the thiazole ring into dihydrothiazole derivatives.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can introduce various functional groups onto the thiazole ring.
Biological Applications
The biological profile of 2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one indicates potential in:
- Enzyme Interaction Studies : The compound's structure facilitates interactions with enzymes and proteins, making it a candidate for studying binding mechanisms.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties.
Material Science
In material science, this compound can be utilized in developing new materials with tailored properties:
- Conductivity : Modifications to the compound can lead to materials with enhanced electrical conductivity.
- Fluorescence : The unique structural features may allow for applications in fluorescent materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules.
Comparison with Similar Compounds
Structural and Functional Variations in Core Scaffolds
Thiazolo[2,3-a]isoindol-5(9bH)-one Derivatives
These compounds share the thiazole-isoindolinone core but differ in substituents:
- CAS 143390-74-3 : 9b-(3,5-Dimethylphenyl) substitution. This derivative demonstrated anti-HIV-1 activity in studies by Mertens et al. (1993), highlighting the importance of aryl substituents for viral reverse transcriptase inhibition .
Oxazolo[2,3-a]isoindol-5(9bH)-one Derivatives
- Compound 13g (9b-(4-Fluorophenyl)) : Replacing thiazole with oxazole (oxygen instead of sulfur) reduced electronic polarizability. This derivative was used in p53 activation studies, with the 4-fluorophenyl group enhancing binding affinity .
Imidazo[2,1-a]isoindol-5(9bH)-one Derivatives
- ML375 (9b-(4-Chlorophenyl)) : This imidazole-containing analog acts as a selective M5 muscarinic acetylcholine receptor negative allosteric modulator (NAM). The chlorophenyl and difluorobenzoyl groups are critical for CNS penetration and receptor selectivity .
Antiviral Activity
- Thiazoloisoindolinones with aryl substituents (e.g., 3,5-dimethylphenyl) showed potent anti-HIV-1 activity (EC₅₀ = 0.5–5 μM), while modifications to the core (e.g., azaindolinone) abolished activity .
- The trimethyl derivative’s activity remains unstudied, but methyl groups may alter pharmacokinetics (e.g., CYP450 metabolism).
Receptor Modulation
- Imidazo analogs like ML375 exhibit submicromolar potency (M5 IC₅₀ = 0.3–1.0 μM) due to the imidazole ring’s hydrogen-bonding capacity and the chlorophenyl group’s hydrophobic interactions .
- Oxazolo derivatives (e.g., 13g) activate p53 via MDM2 inhibition, with fluorophenyl enhancing target engagement .
Physicochemical Properties
*Estimated using fragment-based methods.
Key Findings from Comparative Studies
Core Rigidity : The thiazolo and imidazo cores enforce planar conformations critical for binding, while oxazolo derivatives exhibit slightly reduced rigidity .
Substituent Effects :
- Aryl groups (e.g., chlorophenyl) enhance target affinity through hydrophobic interactions.
- Methyl groups may improve metabolic stability but require optimization for activity retention.
Biological Activity
2,2,9b-Trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one (CAS: 439094-62-9) is a heterocyclic compound characterized by a thiazole ring fused with an isoindole structure. This unique configuration imparts distinct biological properties that are currently under investigation for various therapeutic applications. The compound's molecular formula is C13H15NOS, with a molar mass of 233.33 g/mol .
The biological activity of this compound is primarily attributed to its interactions with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. Thiazoline derivatives have been noted for their potential in modulating enzyme activities and influencing protein binding dynamics.
Biological Activity Overview
Current research highlights several key areas where 2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one exhibits biological activity:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. For instance, related thiazole compounds have demonstrated cytotoxic effects against various cancer cell lines and have been shown to induce apoptosis and cell cycle arrest in tumor cells .
- Anti-inflammatory Activity : The compound has been linked to anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes. This aligns with findings from similar thiazole derivatives that exhibited significant COX-2 inhibitory activity while maintaining a favorable gastrointestinal safety profile compared to traditional NSAIDs .
Case Studies and Research Findings
A review of recent literature reveals several studies focused on the biological activities of compounds related to 2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one:
- Cytotoxicity Assays : In vitro studies have shown that derivatives of thiazole compounds can significantly reduce tumor volumes in animal models. For example, compounds similar to 2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one were tested against HT29 colon cancer cells and demonstrated IC50 values in the low micromolar range .
- Cell Migration and Clonogenicity : The impact on cell migration was assessed using wound-healing assays where thiazole derivatives inhibited migration effectively compared to controls. This suggests potential applications in cancer metastasis prevention .
Comparative Analysis
To contextualize the biological activity of 2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one within the broader category of thiazole compounds, a comparison table illustrates its properties against similar compounds:
| Compound Name | Structure Type | Anticancer Activity | COX Inhibition | Notes |
|---|---|---|---|---|
| 2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one | Thiazole-Isoindole | Yes | Moderate | Unique structure |
| Thiazole Derivative A | Simple Thiazole | Yes | High | Established anticancer agent |
| Thiazole Derivative B | Fused Thiazole | Moderate | Low | Less potent than A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
